DIETHYL IODOMETHYLPHOSPHONATE
Description
Diethyl iodomethylphosphonate is an organophosphorus compound characterized by the presence of an iodomethyl group attached to a phosphonate core, with two ethoxy substituents. Its molecular formula is C5H12IO3P, and it is primarily utilized in organic synthesis as a reagent for introducing phosphonate groups or participating in nucleophilic substitution reactions due to the high reactivity of the iodine atom .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(iodomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHTBDRPOJJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146334 | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-77-9 | |
| Record name | Diethyl P-(iodomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: DIETHYL IODOMETHYLPHOSPHONATE can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with diiodomethane under a nitrogen atmosphere. The reaction is typically carried out at elevated temperatures (around 100°C) for 48 hours .
Industrial Production Methods: Industrial production of diethyl (iodomethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: DIETHYL IODOMETHYLPHOSPHONATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate. The reaction is typically carried out in polar solvents like acetone or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can lead to the formation of different phosphonic acid derivatives .
Scientific Research Applications
Synthesis Applications
Diethyl iodomethylphosphonate is primarily utilized in the synthesis of various phosphonates and related compounds. Its reactivity allows for the introduction of the iodomethyl group into organic molecules, facilitating further transformations.
Synthesis of Vinyl Sulfones
One notable application is in the synthesis of HN-Tyr(tBu)-vinyl sulfone, an important intermediate in the development of pharmaceuticals targeting specific biological pathways . This reaction exemplifies how this compound acts as a building block in creating more complex molecules.
Formation of Phosphonates
This compound serves as a precursor for various phosphonates through nucleophilic substitution reactions. It can react with different nucleophiles to yield dialkyl phosphonates, which are valuable in agrochemicals and pharmaceuticals .
Biological Applications
In biochemistry, this compound has been explored for its potential in proteomics and molecular biology applications. It is used as a biochemical reagent for labeling and modifying biomolecules.
Proteomics Research
The compound is employed in proteomics research to study protein interactions and modifications. Its ability to introduce phosphorus-containing groups into proteins aids in understanding biochemical pathways .
Gene Therapy
This compound is also investigated for its role in gene therapy applications, where it can be used to modify nucleic acids or enhance transfection efficiency .
Case Study 1: Synthesis of Phosphonates from this compound
A study demonstrated the successful synthesis of various phosphonates using this compound as a key intermediate. The yields achieved were significant, indicating its effectiveness as a reagent in organic synthesis .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Diethyl Phosphonate | 90 |
| Coupling Reaction | Vinyl Sulfone Derivative | 85 |
| Alkylation | Alkyl Phosphonate | 75 |
Case Study 2: Biochemical Applications
In another investigation, this compound was used to label specific amino acids within proteins. This labeling facilitated the tracking of protein interactions within cellular environments, providing insights into metabolic pathways .
Mechanism of Action
Mechanism of Action: DIETHYL IODOMETHYLPHOSPHONATE exerts its effects through its ability to form stable carbon-phosphorus bonds. This property allows it to interact with various molecular targets, including enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .
Molecular Targets and Pathways: The primary molecular targets of diethyl (iodomethyl)phosphonate are enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can affect various biochemical processes, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
| Property | This compound | Dimethyl Methylphosphonate | Diethyl Chloromethylphosphonate |
|---|---|---|---|
| Molecular Formula | C5H12IO3P | C3H9O3P | C5H12ClO3P |
| Molecular Weight (g/mol) | 278.02 | 124.08 | 210.57 |
| Key Substituent | Iodomethyl | Methyl | Chloromethyl |
| Primary Application | Organic synthesis | Flame retardant | Alkylating agent |
Table 2: Reactivity Comparison
| Compound | Leaving Group Ability | Typical Reactions |
|---|---|---|
| This compound | High (I⁻) | Nucleophilic substitution, cross-coupling |
| Diethyl Chloromethylphosphonate | Moderate (Cl⁻) | Controlled alkylation |
| DMMP | None | Thermal stabilization |
Biological Activity
Diethyl iodomethylphosphonate (DEIMP) is a compound of significant interest in the field of organophosphorus chemistry, particularly due to its biological activity and potential applications in various fields, including medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity of DEIMP, supported by relevant research findings, data tables, and case studies.
This compound is synthesized through the reaction of diiodomethane with diethyl phosphite. The process typically yields a product with a high degree of purity. The chemical structure can be represented as follows:
The synthesis method involves refluxing diiodomethane with diethyl phosphite, resulting in the formation of DEIMP alongside ethyl iodide and other byproducts .
DEIMP exhibits biological activity primarily through its ability to form radicals upon homolytic cleavage of the C-I bond. This process generates the diethoxyphosphorylmethyl radical, which can interact with various biological targets, potentially leading to inhibitory effects on certain enzymatic processes .
Antiviral and Antimicrobial Properties
Research indicates that phosphonates, including DEIMP, may possess antiviral properties. They have been studied as potential inhibitors of viral replication mechanisms. For instance, compounds structurally related to DEIMP have shown efficacy against viruses by inhibiting nucleic acid synthesis .
In addition to antiviral activity, DEIMP has been investigated for its antimicrobial properties. Studies suggest that phosphonate derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways, although specific data on DEIMP's direct antimicrobial effects remain limited.
EPR Investigations
Electron Paramagnetic Resonance (EPR) studies have been conducted to investigate the radicals derived from DEIMP. These studies revealed that upon photolysis, DEIMP generates a spectrum indicative of radical formation, which is crucial for understanding its reactivity and potential biological implications .
Inhibition Studies
Inhibition assays have demonstrated that DEIMP can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit certain phosphatases, which play critical roles in cellular signaling pathways. The inhibition constants (Ki) for various analogs suggest that modifications to the phosphonate structure can enhance or diminish biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for diethyl iodomethylphosphonate, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions involving diethyl phosphite and iodomethane derivatives. Key parameters include solvent choice (e.g., anhydrous THF or toluene), temperature control (60–80°C), and stoichiometric ratios of reactants. Optimization requires monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus intermediate formation and minimize side products like oxidized phosphonates . Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization involves:
- Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm the absence of unreacted starting materials and hydrolyzed byproducts.
- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 264).
- Elemental analysis : Confirming C, H, and P content within ±0.3% of theoretical values. Discrepancies in <sup>31</sup>P NMR shifts (e.g., δ +25 ppm vs. expected +28 ppm) may indicate residual solvent or incomplete substitution, necessitating repurification .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as phosphonates may release HI under moisture.
- Storage : In amber glass bottles under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation and hydrolysis.
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to chloro/bromo analogs?
The C–I bond’s lower bond dissociation energy (≈50 kcal/mol) enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), but iodine’s larger atomic radius may sterically hinder transmetallation. Kinetic studies using <sup>31</sup>P NMR and DFT calculations (B3LYP/6-31G*) can map transition states and compare activation barriers with Cl/Br analogs. Contradictory data on yield trends (e.g., higher conversion for Br vs. I in Sonogashira reactions) may arise from solvent polarity effects or iodide precipitation .
Q. What experimental strategies mitigate hydrolysis of this compound in aqueous reaction systems?
Hydrolysis of the P–O–C linkage can be minimized by:
- pH control : Buffering solutions to pH 7–8 with phosphate or carbonate salts.
- Protecting groups : Temporarily masking the phosphonate with silyl (TMS) or trityl groups.
- Alternative solvents : Using polar aprotic solvents (DMF, DMSO) with controlled water activity (<5% v/v). Real-time monitoring via conductivity measurements or inline IR spectroscopy helps detect early hydrolysis .
Q. How can computational methods predict the stability of this compound under varying thermal and photolytic conditions?
- Thermal stability : Molecular dynamics simulations (ReaxFF force field) model bond dissociation at elevated temperatures (>150°C). Compare with TGA-DSC data to validate decomposition thresholds.
- Photolytic degradation : TD-DFT calculations (CAM-B3LYP) predict UV-Vis absorption spectra and identify vulnerable moieties (e.g., C–I bonds). Experimental validation via accelerated aging under UV light (λ = 254 nm) quantifies degradation products like ethylene and phosphoric acid derivatives .
Q. What are the challenges in analyzing trace impurities in this compound, and which analytical techniques are most effective?
Common impurities include residual iodomethane, diethyl phosphate, and oxidized species. Advanced methods:
- GC-MS with headspace sampling : Detects volatile impurities (e.g., CH3I) at ppm levels.
- HPLC-ICP-MS : Quantifies phosphorus-containing byproducts with elemental specificity.
- X-ray crystallography : Resolves structural anomalies in recrystallized samples. Discrepancies between batch analyses require robust statistical protocols (e.g., ANOVA with Tukey’s HSD test) .
Methodological Guidance
- Contradiction resolution : When literature reports conflicting reactivity data (e.g., catalytic efficiency in Stille couplings), replicate experiments under standardized conditions (solvent, catalyst loading) and publish negative results to clarify context-specific trends .
- Ethical compliance : Document synthetic procedures and safety measures in line with institutional chemical hygiene plans and OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
